molecular formula C11H7N3O2S B2719382 5-(1,3-Benzothiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 277754-13-9

5-(1,3-Benzothiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B2719382
CAS RN: 277754-13-9
M. Wt: 245.26
InChI Key: PRNNWWCWXKDWEX-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .


Synthesis Analysis

The synthesis of benzothiazole compounds has been achieved through various synthetic pathways including condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Molecular Structure Analysis

The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . The exact structure of “5-(1,3-Benzothiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” would need to be determined through methods such as X-ray crystallography .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For example, they can be synthesized via cyclization of 2-aminothiophenols with CO2 . They can also participate in Sonogashira cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary widely depending on their specific structure. For example, some benzothiazoles are solid at room temperature .

Safety and Hazards

Benzothiazoles can pose various safety hazards. For example, they can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Benzothiazoles have been the subject of ongoing research due to their pharmaceutical and biological activity. Future research may focus on developing new synthetic processes, exploring their biological activity, and investigating their potential applications in medicine .

properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-9-6(5-12-11(16)14-9)10-13-7-3-1-2-4-8(7)17-10/h1-5H,(H2,12,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNNWWCWXKDWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-benzothiazol-2-yl)pyrimidine-2,4(1H,3H)-dione

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